molecular formula C18H20N4O2 B10945872 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10945872
M. Wt: 324.4 g/mol
InChI Key: PUGHZHUHKBDXMR-UHFFFAOYSA-N
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Description

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse pharmacological properties It is a member of the pyrazole and isoxazole families, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
  • (1,5-dimethyl-1H-pyrazol-3-yl)methylamine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

Uniqueness

N-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of pyrazole and isoxazole moieties, which confer distinct pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in drug development and other scientific research .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-11-5-7-14(8-6-11)17-9-16(21-24-17)18(23)19-12(2)15-10-22(4)20-13(15)3/h5-10,12H,1-4H3,(H,19,23)

InChI Key

PUGHZHUHKBDXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC(C)C3=CN(N=C3C)C

Origin of Product

United States

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